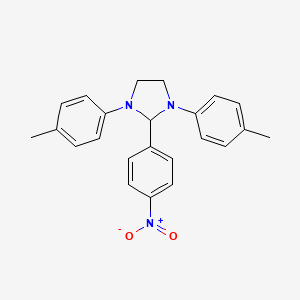![molecular formula C21H15N3O7 B15015950 3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is an organic compound that features a complex structure with both aromatic and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-methylbenzaldehyde with aniline to form the Schiff base, followed by esterification with 3,5-dinitrobenzoic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound’s phenolic and nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, affecting cellular pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-methylbenzophenone
- (E)-3-(2-Hydroxy-5-methylphenylamino)-1-(3-methoxyphenyl)-propenone
Uniqueness
Compared to similar compounds, 3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both imino and nitro functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C21H15N3O7 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
[3-[(2-hydroxy-5-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N3O7/c1-13-5-6-20(25)19(7-13)22-12-14-3-2-4-18(8-14)31-21(26)15-9-16(23(27)28)11-17(10-15)24(29)30/h2-12,25H,1H3 |
InChIキー |
QOWNCAIDUNSOJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
![(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine](/img/structure/B15015907.png)
![N'-cyclohexylidene-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15015913.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15015917.png)
![4-iodo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015919.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015926.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B15015947.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)

